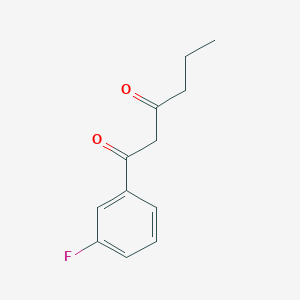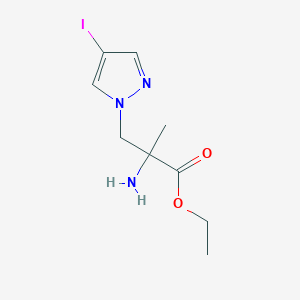
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Amino Acid Formation: The iodinated pyrazole is reacted with an appropriate amino acid precursor to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Deiodinated or reduced derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Industrial Applications: Potential use in the development of new materials or chemical processes.
作用機序
The mechanism of action of Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets would depend on the specific application and the nature of the biological system being studied.
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-methylpropanoate
- Ethyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoate
- Ethyl 2-amino-3-(4-fluoro-1h-pyrazol-1-yl)-2-methylpropanoate
Uniqueness
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
特性
分子式 |
C9H14IN3O2 |
|---|---|
分子量 |
323.13 g/mol |
IUPAC名 |
ethyl 2-amino-3-(4-iodopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H14IN3O2/c1-3-15-8(14)9(2,11)6-13-5-7(10)4-12-13/h4-5H,3,6,11H2,1-2H3 |
InChIキー |
KVQNIYFZWPEJGX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CN1C=C(C=N1)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


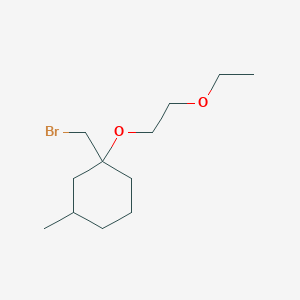

![benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate](/img/structure/B13487717.png)

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)
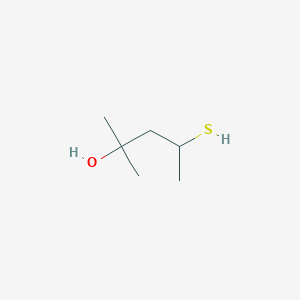
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
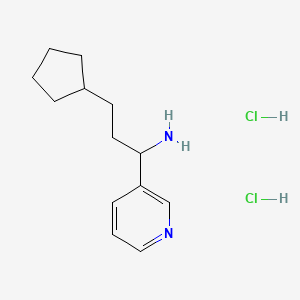
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
